1: Landells LJ, Prescott C, Hay N, Sutcliffe F, Stevens A. NICE guidance on pixantrone monotherapy for multiply relapsed or refractory aggressive non-Hodgkin lymphoma. Lancet Oncol. 2014 Apr;15(4):381-2. PubMed PMID: 24818252.
2: She Z, Zhang T, Wang X, Li X, Song Y, Cheng X, Huang Z, Deng Y. The anticancer efficacy of pixantrone-loaded liposomes decorated with sialic acid-octadecylamine conjugate. Biomaterials. 2014 Jun;35(19):5216-25. doi: 10.1016/j.biomaterials.2014.03.022. Epub 2014 Apr 2. PubMed PMID: 24703714.
3: Longo M, Torre PD, Allievi C, Morisetti A, Al-Fayoumi S, Singer JW. Tolerability and toxicological profile of pixantrone (Pixuvri(®)) in juvenile mice. Comparative study with doxorubicin. Reprod Toxicol. 2014 Mar 3;46C:20-30. doi: 10.1016/j.reprotox.2014.02.006. [Epub ahead of print] PubMed PMID: 24602559.
4: Kurmasheva RT, Reynolds CP, Kang MH, Allievi C, Houghton PJ, Smith MA. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 May;61(5):922-4. doi: 10.1002/pbc.24800. Epub 2013 Oct 26. PubMed PMID: 24166988; PubMed Central PMCID: PMC3951603.
5: Herbrecht R, Cernohous P, Engert A, Le Gouill S, Macdonald D, Machida C, Myint H, Saleh A, Singer J, Wilhelm M, van der Jagt R. Comparison of pixantrone-based regimen (CPOP-R) with doxorubicin-based therapy (CHOP-R) for treatment of diffuse large B-cell lymphoma. Ann Oncol. 2013 Oct;24(10):2618-23. doi: 10.1093/annonc/mdt289. Epub 2013 Aug 14. PubMed PMID: 23946328.
6: Péan E, Flores B, Hudson I, Sjöberg J, Dunder K, Salmonson T, Gisselbrecht C, Laane E, Pignatti F. The European Medicines Agency review of pixantrone for the treatment of adult patients with multiply relapsed or refractory aggressive non-Hodgkin's B-cell lymphomas: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2013;18(5):625-33. doi: 10.1634/theoncologist.2013-0020. Epub 2013 Apr 24. PubMed PMID: 23615696; PubMed Central PMCID: PMC3662855.
7: Marolda R, Ruocco C, Cordiglieri C, Toscani C, Antozzi C, Mantegazza R, Baggi F. Differential targeting of immune-cells by Pixantrone in experimental myasthenia gravis. J Neuroimmunol. 2013 May 15;258(1-2):41-50. doi: 10.1016/j.jneuroim.2013.02.021. Epub 2013 Mar 21. PubMed PMID: 23523328.
8: Papadatos-Pastos D, Pettengell R. Pixantrone: merging safety with efficacy. Expert Rev Hematol. 2013 Feb;6(1):25-33. doi: 10.1586/ehm.12.61. Review. PubMed PMID: 23373776.
9: Salvatorelli E, Menna P, Paz OG, Chello M, Covino E, Singer JW, Minotti G. The novel anthracenedione, pixantrone, lacks redox activity and inhibits doxorubicinol formation in human myocardium: insight to explain the cardiac safety of pixantrone in doxorubicin-treated patients. J Pharmacol Exp Ther. 2013 Feb;344(2):467-78. doi: 10.1124/jpet.112.200568. Epub 2012 Nov 28. PubMed PMID: 23192654.